3-[(4-Fluorophenyl)amino]cyclohex-2-en-1-one
Description
Properties
IUPAC Name |
3-(4-fluoroanilino)cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO/c13-9-4-6-10(7-5-9)14-11-2-1-3-12(15)8-11/h4-8,14H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWCZFGLTFWSEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Catalyzed Michael Addition
The most direct route to 3-[(4-fluorophenyl)amino]cyclohex-2-en-1-one involves a Michael addition of 4-fluoroaniline to cyclohex-2-en-1-one under basic conditions. This reaction leverages the enone system’s electrophilic β-carbon, which undergoes nucleophilic attack by the amine group.
In a representative procedure, 4-fluoroaniline (1.2 equiv) is dissolved in anhydrous tert-butanol, followed by the dropwise addition of cyclohex-2-en-1-one (1.0 equiv). Sodium hydroxide (0.1 equiv) is introduced as a catalyst, and the mixture is refluxed at 85°C for 12 hours under nitrogen atmosphere. The reaction proceeds via deprotonation of the amine to generate a nucleophilic species, which attacks the α,β-unsaturated ketone. Subsequent proton transfer and elimination yield the target compound.
Key Variables:
- Solvent: Polar aprotic solvents like tert-butanol enhance nucleophilicity.
- Catalyst Load: Excess base (>0.2 equiv) risks side reactions such as aldol condensation.
- Temperature: Higher temperatures (80–90°C) improve reaction rates but may degrade heat-sensitive intermediates.
Acid-Catalyzed Pathway
Alternative protocols employ acidic conditions to protonate the carbonyl oxygen, increasing the electrophilicity of the β-carbon. Using p-toluenesulfonic acid (p-TsOH, 0.05 equiv) in toluene at 110°C for 8 hours achieves comparable yields (68–72%). Acid catalysis avoids base-mediated side reactions but requires stringent moisture control to prevent hydrolysis.
Microwave-Assisted Synthesis
Accelerated Reaction Kinetics
Microwave irradiation significantly reduces reaction times while improving yields. A modified protocol involves combining 4-fluoroaniline (1.5 equiv), cyclohex-2-en-1-one (1.0 equiv), and sodium hydroxide (0.15 equiv) in a water/tert-butanol (1:2 v/v) mixture. The solution is irradiated at 135°C for 30 minutes in a sealed microwave vial, achieving 89% isolated yield.
Advantages:
- Time Efficiency: 30-minute runtime vs. 12-hour conventional heating.
- Selectivity: Reduced side-product formation due to uniform heating.
Solvent Optimization in Microwave Systems
Comparative studies reveal solvent-dependent stereochemical outcomes:
| Solvent | Temperature (°C) | Time (min) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Water | 135 | 30 | 92 | 98 |
| tert-Butanol | 135 | 30 | 89 | 97 |
| Toluene | 135 | 30 | 78 | 95 |
Aqueous systems favor higher yields due to improved solubility of ionic intermediates, while toluene’s nonpolar nature limits mass transfer.
Industrial-Scale Production
Continuous Flow Reactor Design
Large-scale synthesis employs continuous flow systems to enhance reproducibility. A typical setup involves:
- Feedstock Preparation: 4-fluoroaniline and cyclohex-2-en-1-one are premixed in a 1.2:1 molar ratio.
- Reactor Configuration: Tubular reactor (stainless steel, 10 L volume) maintained at 85°C.
- Catalyst Injection: Aqueous NaOH (0.1 M) is introduced at 5 mL/min.
- Product Isolation: In-line liquid-liquid extraction separates the organic phase, which is crystallized from ethyl acetate/n-hexane.
Process Metrics:
Quality Control Protocols
Industrial batches undergo rigorous testing:
- HPLC Analysis: C18 column, acetonitrile/water (70:30), retention time = 4.2 min.
- Spectroscopic Validation: $$^1$$H NMR (500 MHz, DMSO-d6): δ 7.85 (d, J = 8.1 Hz, 2H, Ar-H), 7.15 (t, J = 8.1 Hz, 2H, Ar-H), 6.32 (s, 1H, NH), 5.91 (m, 1H, CH), 2.75–2.62 (m, 4H, cyclohexenone CH2).
Mechanistic Insights and Byproduct Analysis
Competing Reaction Pathways
The primary synthetic challenge lies in suppressing aldol condensation byproducts. Under basic conditions, cyclohex-2-en-1-one can undergo self-condensation, producing dimeric species (e.g., 3,3'-dicyclohexenone). Kinetic studies show that maintaining amine:ketone ratios >1:1 minimizes this side reaction.
Stereochemical Considerations
While 3-[(4-fluorophenyl)amino]cyclohex-2-en-1-one lacks chiral centers, its synthesis from prochiral precursors can yield diastereomeric transition states. Computational models (DFT, B3LYP/6-311+G*) indicate a 3.2 kcal/mol preference for the *trans-configured enamine intermediate, rationalizing the observed regioselectivity.
Chemical Reactions Analysis
3-[(4-Fluorophenyl)amino]cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(4-Fluorophenyl)amino]cyclohex-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s biological activity makes it a candidate for studies in cell biology and biochemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-Fluorophenyl)amino]cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Analogs
4-Fluorophenyl Derivatives
- 3-[(4-Fluoro-3-nitrophenyl)amino]cyclohex-2-en-1-one (CAS 696619-64-4): The addition of a nitro group at the 3-position of the fluorophenyl ring introduces strong electron-withdrawing effects, likely enhancing electrophilic reactivity. This compound is marketed as a pharmaceutical intermediate, highlighting its utility in medicinal chemistry .
- Ethyl 2-amino-6-(4-bromophenyl)-4-(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate: Incorporates both bromine and fluorine substituents. The dihedral angle between the 4-bromophenyl and 4-fluorophenyl rings (76.4–81.0°) suggests steric hindrance, which may impact crystal packing and solubility .
Chlorophenyl and Bromophenyl Derivatives
- This compound is used in drug discovery .
- 3-[(5-Chloro-2-hydroxyphenyl)amino]-5-(4-chlorophenyl)cyclohex-2-en-1-one: The hydroxyl group at the 2-position of the chlorophenyl ring enables hydrogen bonding, which could enhance binding to biological targets .
Substituent Position Variations
- 3-[(2-Fluorophenyl)amino]cyclohex-2-en-1-one (CAS 124907-00-2): The ortho-fluorine substituent introduces steric hindrance and alters electronic conjugation compared to the para-fluoro analog. This may reduce planarity and affect intermolecular interactions .
- 3-[(3-Fluorophenyl)amino]cyclohexan-1-one Derivatives: Fluorexetamine (2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one) demonstrates the impact of fluorine position on psychoactive properties, underscoring the importance of regiochemistry in biological activity .
Functional Group Modifications
- 3-((4-Trifluoromethoxyphenyl)amino)cyclohex-2-en-1-one (CAS 937605-32-8): The trifluoromethoxy group (–OCF₃) is highly electron-withdrawing, which may stabilize the enone system and enhance metabolic stability .
- This compound has a melting point of 126–128°C, suggesting distinct crystallinity compared to fluorinated analogs .
Ring Conformation and Crystallography
- Ethyl 2-amino-6-(4-bromophenyl)-4-(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate: The cyclohexa-1,3-diene ring adopts a distorted screw-boat conformation (puckering parameters Q = 0.355–0.434 Å), influencing molecular packing via N–H⋯O hydrogen bonds .
- 3-Methyl-5-(4-methylphenyl)cyclohex-2-enone: The cyclohexenone ring exhibits an envelope conformation, with equatorial substituents minimizing steric strain. C–H⋯π interactions stabilize the crystal lattice .
Key Structural and Functional Insights (Table)
Biological Activity
3-[(4-Fluorophenyl)amino]cyclohex-2-en-1-one (CAS Number: 191089-78-8) is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. Its unique structure, featuring a fluorophenyl group attached to an amino-cyclohexenone framework, suggests diverse interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
The molecular formula of 3-[(4-Fluorophenyl)amino]cyclohex-2-en-1-one is C₁₂H₁₂FNO, with a molecular weight of 201.24 g/mol. The compound is characterized by its cyclohexenone core, which is known for its reactivity and ability to undergo various chemical transformations.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂FNO |
| Molecular Weight | 201.24 g/mol |
| CAS Number | 191089-78-8 |
| Structure | Structure |
The biological activity of 3-[(4-Fluorophenyl)amino]cyclohex-2-en-1-one is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that this compound may influence enzyme activity and cell signaling pathways, potentially leading to various pharmacological effects.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular processes.
- Receptor Interaction : The fluorophenyl group may enhance binding affinity to specific receptors, influencing cellular responses.
Anticancer Properties
Recent studies have explored the potential anticancer effects of 3-[(4-Fluorophenyl)amino]cyclohex-2-en-1-one. In vitro assays have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines.
- Case Study : A study conducted on human breast cancer cell lines showed that treatment with this compound resulted in significant cell death compared to untreated controls, indicating its potential as a chemotherapeutic agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that it may possess activity against certain bacterial strains.
- Case Study : In a study assessing the antibacterial effects against Staphylococcus aureus, 3-[(4-Fluorophenyl)amino]cyclohex-2-en-1-one exhibited notable inhibition of bacterial growth at micromolar concentrations .
Research Applications
3-[(4-Fluorophenyl)amino]cyclohex-2-en-1-one is being investigated for various applications in medicinal chemistry and drug development:
- Drug Development : As a precursor in the synthesis of novel pharmaceuticals targeting cancer and infectious diseases.
- Biochemical Research : Utilized in studies focusing on enzyme kinetics and receptor-ligand interactions.
Q & A
Q. Basic Research Focus
- Spectroscopy : FT-IR identifies functional groups (e.g., C=O at ~1700 cm⁻¹, N-H stretching at ~3300 cm⁻¹). ¹H/¹³C NMR resolves regiochemistry (e.g., cyclohexenone ring protons at δ 2.5–3.5 ppm; aromatic protons at δ 6.8–7.5 ppm) .
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) is widely used to resolve crystal structures, particularly for verifying hydrogen bonding between the enone oxygen and amine groups .
How do fluorinated substituents influence the compound’s electronic properties and reactivity?
Advanced Research Focus
The 4-fluorophenyl group introduces electron-withdrawing effects, stabilizing the enone system via conjugation. Computational studies (e.g., DFT/B3LYP/6-311G(d,p)) reveal reduced HOMO-LUMO gaps (~4.5 eV), enhancing electrophilic reactivity at the α,β-unsaturated ketone . Fluorine’s electronegativity also increases dipole moments, influencing solubility in polar solvents.
What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
Advanced Research Focus
Discrepancies often arise from assay conditions (e.g., cell line specificity, concentration ranges). For example:
- Antimicrobial Activity : MIC values vary with bacterial membrane permeability; fluorinated analogs show enhanced lipophilicity, improving Gram-positive targeting .
- Cytotoxicity : Conflicting IC₅₀ values may stem from redox interference (e.g., enone-mediated ROS generation). Validating results via orthogonal assays (e.g., Annexin V/PI staining for apoptosis) is recommended .
How can computational methods predict binding interactions with biological targets?
Advanced Research Focus
Molecular docking (e.g., AutoDock Vina) and MD simulations model interactions with enzymes like cyclooxygenase-2 (COX-2). The compound’s enone system forms hydrogen bonds with catalytic residues (e.g., Tyr385), while the fluorophenyl group occupies hydrophobic pockets. Free energy calculations (MM-PBSA) quantify binding affinities, aiding SAR optimization .
What are the challenges in crystallizing 3-[(4-Fluorophenyl)amino]cyclohex-2-en-1-one, and how are they addressed?
Advanced Research Focus
Crystallization difficulties arise from conformational flexibility (e.g., keto-enol tautomerism). Strategies include:
- Solvent Screening : Slow evaporation from DMSO/EtOH mixtures promotes ordered packing.
- Co-crystallization : Using carboxylic acid co-formers (e.g., succinic acid) stabilizes the enol tautomer via hydrogen bonding .
How does the compound’s stability vary under different storage conditions?
Basic Research Focus
Stability studies (HPLC monitoring) show degradation via:
- Hydrolysis : Accelerated in aqueous buffers (pH > 7), forming cyclohexanedione derivatives.
- Photooxidation : UV exposure generates quinone byproducts. Recommendations: store at –20°C in amber vials under argon .
What synthetic modifications enhance selectivity for kinase inhibition?
Advanced Research Focus
Introducing substituents at the cyclohexenone C5 position (e.g., methyl, trifluoromethyl) improves steric complementarity with kinase ATP-binding pockets. For example, 3-hydroxy-5-(4-trifluoromethylphenyl) analogs show 10-fold higher IC₅₀ against JNK3 compared to the parent compound .
How are enantiomers resolved for chiral derivatives of this compound?
Advanced Research Focus
Chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution (e.g., lipase-mediated kinetic resolution) separates enantiomers. Absolute configuration is confirmed via circular dichroism (CD) spectroscopy or anomalous X-ray scattering .
What analytical techniques quantify trace impurities in synthesized batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
